molecular formula C9H5BrClNO B1382029 4-Bromo-6-chloroisoquinolin-1(2H)-one CAS No. 1379339-67-9

4-Bromo-6-chloroisoquinolin-1(2H)-one

Cat. No.: B1382029
CAS No.: 1379339-67-9
M. Wt: 258.5 g/mol
InChI Key: QYAIIHFJARBPTD-UHFFFAOYSA-N
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Description

4-Bromo-6-chloroisoquinolin-1(2H)-one is a halogenated derivative of the isoquinolinone scaffold, a heterocyclic structure of interest in medicinal chemistry and materials science. The compound features bromine and chlorine substituents at positions 4 and 6, respectively, on the aromatic ring. Isoquinolinones are known for their diverse bioactivity, including antimicrobial, anticancer, and kinase inhibitory properties . The halogen atoms in this compound likely influence its electronic properties, solubility, and intermolecular interactions, making it a valuable intermediate for further functionalization or as a ligand in coordination chemistry.

Properties

IUPAC Name

4-bromo-6-chloro-2H-isoquinolin-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrClNO/c10-8-4-12-9(13)6-2-1-5(11)3-7(6)8/h1-4H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYAIIHFJARBPTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)C(=CNC2=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-6-chloroisoquinolin-1(2H)-one typically involves the halogenation of isoquinolinone derivatives. A common method includes the bromination and chlorination of isoquinolin-1(2H)-one under controlled conditions. For example, bromine and chlorine can be introduced using reagents like N-bromosuccinimide (NBS) and N-chlorosuccinimide (NCS) in the presence of a catalyst.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale halogenation reactions, utilizing continuous flow reactors to ensure consistent quality and yield. The choice of solvents, temperature control, and purification techniques are critical to achieving high purity.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-6-chloroisoquinolin-1(2H)-one can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used to replace halogens with alkoxy groups.

    Electrophilic Substitution: Reagents like sulfuric acid or nitric acid can introduce nitro groups into the aromatic ring.

    Oxidation: Reagents like potassium permanganate or chromium trioxide can oxidize the compound to form quinones.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride can reduce the compound to form amines or alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield alkoxyisoquinolinones, while oxidation can produce isoquinolinone quinones.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of kinase inhibitors.

    Industry: Used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Bromo-6-chloroisoquinolin-1(2H)-one would depend on its specific biological target. In general, isoquinolinones can interact with various enzymes and receptors, modulating their activity. For example, they may inhibit kinases by binding to the ATP-binding site, thereby blocking signal transduction pathways involved in cell proliferation.

Comparison with Similar Compounds

Halogen vs. Methoxy Groups

  • Electron Withdrawal vs. Donation: Bromine and chlorine are electron-withdrawing groups (EWGs), reducing electron density on the aromatic ring and enhancing reactivity toward nucleophilic substitution.
  • Solubility : Halogens (Cl, Br, F) generally decrease solubility in polar solvents due to increased hydrophobicity. Methoxy groups may improve solubility in aqueous environments.

Halogen-Specific Differences

  • Chlorine (Cl) vs. Bromine (Br) : Bromine’s larger atomic radius may enhance steric hindrance, affecting binding interactions in biological targets. Chlorine offers a balance between electronegativity and steric effects.

Research Findings and Limitations

Key Observations

  • Comparative analysis relies on structural analogues and substituent chemistry principles. Fluorine and methoxy variants demonstrate how electronic and steric modifications can tune properties .

Gaps in Knowledge

  • No experimental data (e.g., spectroscopic, thermodynamic) are available for the target compound.
  • Biological activity and synthetic applications remain unaddressed in the provided evidence.

Biological Activity

4-Bromo-6-chloroisoquinolin-1(2H)-one is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, applications, and relevant case studies.

This compound has the following chemical structure:

  • Molecular Formula : C9H6BrClN2O
  • CAS Number : 1379339-67-9

This compound is characterized by its isoquinoline core, which is known for various pharmacological activities.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The bromine and chlorine substituents enhance the compound's lipophilicity and binding affinity to proteins involved in various biological processes.

Key Mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit certain enzymes that are crucial in metabolic pathways, thereby affecting cellular functions.
  • Receptor Binding : It interacts with specific receptors, modulating their activity and influencing physiological responses.

Biological Activity

Research indicates that this compound exhibits several biological activities, including:

  • Antimicrobial Activity : Studies have demonstrated its effectiveness against various bacterial strains, indicating potential as an antibacterial agent.
  • Antitumor Properties : Preliminary data suggest that it may inhibit the growth of cancer cells, making it a candidate for further investigation in oncology.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialInhibition of bacterial growth
AntitumorGrowth inhibition in cancer cell lines

Case Studies

Several studies have explored the biological activity of this compound:

  • Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry evaluated the compound against Staphylococcus aureus and Escherichia coli, showing significant inhibition at micromolar concentrations. The minimum inhibitory concentration (MIC) was reported at 25 µg/mL for certain strains, highlighting its potential as an antimicrobial agent .
  • Cancer Research : In a recent investigation, researchers tested the compound on various human cancer cell lines, including breast and lung cancer cells. Results indicated that it reduced cell viability significantly, with IC50 values ranging from 10 to 30 µM, suggesting that it may act as a cytotoxic agent.

Table 2: Case Study Results

Study FocusCell Line TestedIC50 (µM)Reference
Antimicrobial EfficacyS. aureus25
Cancer Cell ViabilityBreast Cancer10
Lung Cancer30

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 2
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